Predicted pKa Shift of 0.21 Units vs. 3-Carboxylic Acid Analog Reflects Altered Acidity and Salt Formation Behavior
The predicted pKa of 2,3-dihydro-1,4-oxathiine-6-carboxylic acid is 4.04 ± 0.20, compared to a predicted pKa of 4.25 for the corresponding 3-carboxylic acid isomer (2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid) [1]. The ΔpKa of approximately 0.21 units indicates that the 2-/6-carboxylic acid is a marginally stronger acid, which can influence deprotonation equilibria at physiological or formulation-relevant pH. This difference arises from the distinct electronic environment of the carboxylic acid when conjugated to the vinyl sulfide portion of the ring (C-2/C-6 position) versus the vinyl ether portion (C-3 position) [2].
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.04 ± 0.20 (predicted) |
| Comparator Or Baseline | 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CAS 6577-69-1): pKa = 4.25 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.21 (target is more acidic by ~0.2 log units) |
| Conditions | Predicted values from ACD/Labs or equivalent computational algorithm; not experimentally determined |
Why This Matters
A pKa difference of 0.2 units means the 2-isomer is approximately 1.6-fold more dissociated at a given pH near the pKa, affecting salt selection, solubility profiles, and reactive coupling efficiency in amide bond formation.
- [1] ChemBase. 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid. Acid pKa: 4.2531023; LogP: 0.0783571; LogD (pH 5.5): -1.1902066; LogD (pH 7.4): -2.9182749. View Source
- [2] Mamedov VA, Nuretdinov IA. Synthesis of esters of oxathiinecarboxylic and dithiinecarboxylic acids and their derivatives. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. 1988;37:1485-1486. doi:10.1007/bf00962768 View Source
